molecular formula C20H17NO B3740664 2-methyl-N-(4-phenylphenyl)benzamide CAS No. 108166-23-0

2-methyl-N-(4-phenylphenyl)benzamide

Cat. No.: B3740664
CAS No.: 108166-23-0
M. Wt: 287.4 g/mol
InChI Key: KAWWXYVGXGDBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(4-phenylphenyl)benzamide is a benzamide derivative featuring a 2-methyl substituent on the benzoyl ring and a 4-biphenyl (4-phenylphenyl) group attached to the amide nitrogen. Benzamides are widely studied for their roles as intermediates in organic synthesis and bioactive agents, with substituents critically influencing their physicochemical and biological properties .

Properties

IUPAC Name

2-methyl-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-15-7-5-6-10-19(15)20(22)21-18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWWXYVGXGDBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273820
Record name N-[1,1′-Biphenyl]-4-yl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108166-23-0
Record name N-[1,1′-Biphenyl]-4-yl-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108166-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1,1′-Biphenyl]-4-yl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(4-phenylphenyl)benzamide typically involves the condensation of 2-methylbenzoic acid with 4-phenylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, solvent, and reaction time to achieve higher purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-(4-phenylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Methyl-N-(4-phenylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-phenylphenyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or metabolic pathways, depending on the specific target enzyme.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Features of 2-Methyl-N-(4-phenylphenyl)benzamide and Analogs

Compound Name Substituent on Benzamide N-Substituent Key Structural Features Reference
2-Methyl-N-(4-phenylphenyl)benzamide 2-methyl 4-biphenyl Hypothesized planar benzoyl ring with biphenyl-induced π-π stacking or steric effects
N-(4-Chlorophenyl)-2-methylbenzamide 2-methyl 4-chlorophenyl Trans configuration of N–H and C=O bonds; syn alignment with ortho-methyl group
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide 2-methyl + thiourea 4-methylpyridinyl Intramolecular N–H⋯O/S hydrogen bonds; sp² hybridization at N1/N2
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo 2-nitrophenyl Two molecules per asymmetric unit; comparable bond lengths to methoxy-nitrophenyl analogs
  • Steric and Electronic Effects : The biphenyl group in the target compound introduces significant steric bulk compared to smaller substituents like chlorophenyl () or pyridinyl (). This may reduce solubility but enhance π-π stacking in crystal lattices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(4-phenylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(4-phenylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.